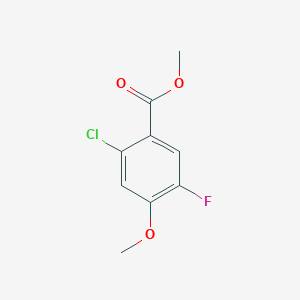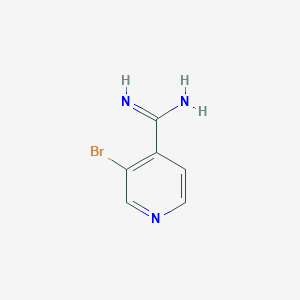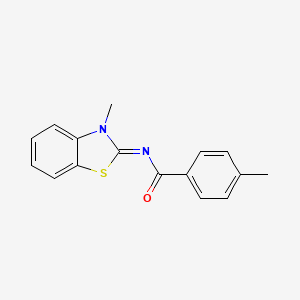![molecular formula C17H16N2O3 B2785352 3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034272-11-0](/img/structure/B2785352.png)
3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a pyridine ring, and a furo ring, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzamide group attached to a pyridine ring and a furo ring. These rings are likely fused together, forming a complex, polycyclic structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzamide group, the pyridine ring, and the furo ring suggests that it could participate in a variety of reactions, including nucleophilic substitutions, electrophilic substitutions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide group could increase its polarity, while the presence of the pyridine and furo rings could affect its aromaticity and stability .科学研究应用
3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide has been found to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, this compound has been found to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders. In immunology, this compound has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
作用机制
The mechanism of action of 3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is not fully understood, but it is believed to act through the modulation of ion channels and/or the inhibition of certain enzymes. This compound has been shown to modulate the activity of voltage-gated potassium channels and L-type calcium channels, which may contribute to its effects on cancer cells and immune cells. This compound has also been shown to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which may contribute to its effects on cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, modulation of ion channel activity, and modulation of immune cell activity. This compound has also been found to have anti-inflammatory effects, which may contribute to its potential applications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of 3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is its potential as a therapeutic agent for cancer and other diseases. Another advantage is its ability to modulate ion channel activity, which may have implications for the treatment of neurological disorders. However, a limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate its effects on ion channel activity in more detail, which may lead to the development of new treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in experimental settings.
合成方法
3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-furoic acid with 3-methylbenzoyl chloride, followed by amination with ethylenediamine and subsequent condensation with 2-(2-aminoethyl)-7-oxo-7,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid. The final product is obtained through purification by column chromatography.
属性
IUPAC Name |
3-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-3-2-4-14(11-12)16(20)18-7-9-19-8-5-13-6-10-22-15(13)17(19)21/h2-6,8,10-11H,7,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDOKEJIPLZWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2785269.png)
![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2785270.png)
![3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone](/img/structure/B2785271.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2785272.png)
![1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2785273.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2785276.png)

![3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2785281.png)


![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785285.png)
![{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B2785288.png)
![(E)-N-[1-[2-[2-(1H-Indol-3-yl)acetyl]hydrazinyl]-1-oxopropan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2785289.png)